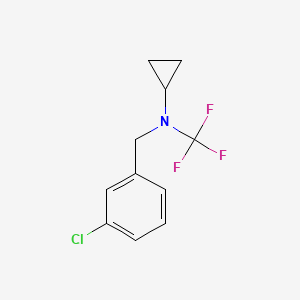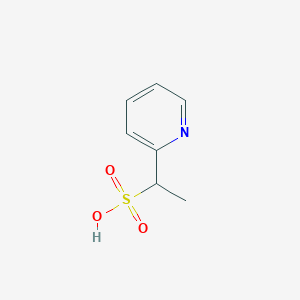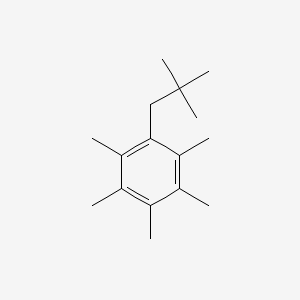
1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with five methyl groups and a 2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene typically involves Friedel-Crafts alkylation. The reaction is carried out by reacting 2,3,4,5,6-pentamethylbenzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to prevent over-alkylation and ensuring anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions: 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, including electrophilic aromatic substitution, where the electron-rich benzene ring interacts with electrophiles. The presence of multiple methyl groups enhances the electron density on the ring, making it more reactive towards electrophiles.
類似化合物との比較
2,3,4,5,6-Pentamethylbenzene: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered and less reactive in certain reactions.
1-(2,2-Dimethylpropyl)benzene: Contains only one methyl group on the benzene ring, resulting in different reactivity and physical properties.
Uniqueness: 1-(2,2-Dimethylpropyl)-2,3,4,5,6-pentamethylbenzene is unique due to the combination of extensive methyl substitution and the presence of a bulky 2,2-dimethylpropyl group. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
56909-25-2 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
1-(2,2-dimethylpropyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C16H26/c1-10-11(2)13(4)15(9-16(6,7)8)14(5)12(10)3/h9H2,1-8H3 |
InChIキー |
LMJCPMQRGWSZDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)CC(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
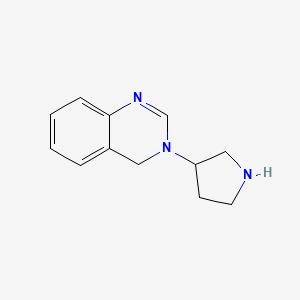
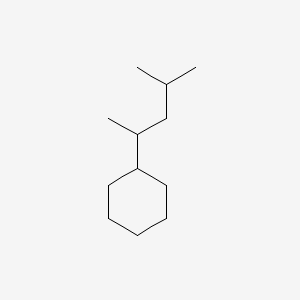
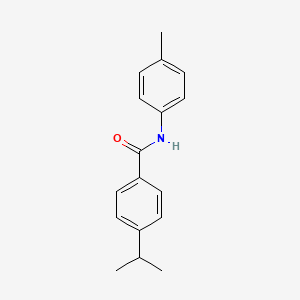
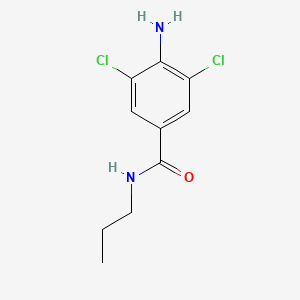
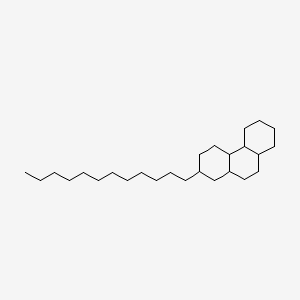
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
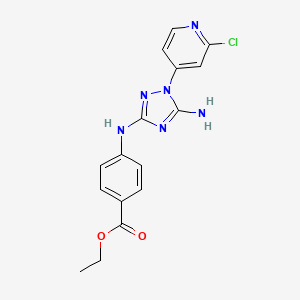
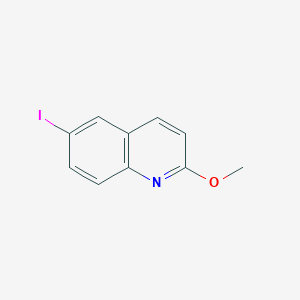
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)

